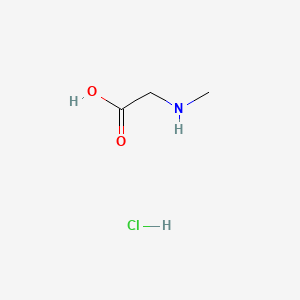

2-(methylamino)acetic acid;hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIFIROCHIWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent) | |

| Record name | Sarcosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060930 | |

| Record name | Sarcosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Sarcosine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-96-7 | |

| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)acetic acid hydrochloride, more commonly known as sarcosine hydrochloride, is the hydrochloride salt of sarcosine, an N-methylated derivative of the amino acid glycine.[1][2] It is a naturally occurring amino acid intermediate in the metabolism of choline and is found in various biological tissues.[3] In recent years, sarcosine hydrochloride has garnered significant attention within the scientific community for its therapeutic potential in a range of neurological and psychiatric disorders. This is primarily attributed to its role as a modulator of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through its action as a glycine transporter 1 (GlyT1) inhibitor.[4][5][6] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of sarcosine hydrochloride, with a focus on its applications in drug development.

Chemical Structure and Properties

2-(Methylamino)acetic acid hydrochloride is a white to off-white crystalline solid.[7] It is soluble in water.[8] The hydrochloride salt enhances the stability and solubility of the parent compound, sarcosine.

Chemical Structure:

Table 1: Physicochemical Properties of 2-(Methylamino)acetic Acid Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 2-(methylamino)acetic acid;hydrochloride | [9] |

| Synonyms | Sarcosine hydrochloride, N-Methylglycine hydrochloride | [2] |

| CAS Number | 637-96-7 | [9] |

| Molecular Formula | C3H8ClNO2 | [9] |

| Molecular Weight | 125.55 g/mol | [2][9] |

| Melting Point | 173-175 °C | [8] |

| Boiling Point | 195.1 °C | [9] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water | [8] |

Spectroscopic Data

The structural identity and purity of 2-(methylamino)acetic acid hydrochloride can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 2-(Methylamino)acetic Acid Hydrochloride

| Technique | Key Data | Reference |

| ¹H NMR | Spectrum consistent with structure. | [7][10] |

| ¹³C NMR | Spectrum consistent with structure. | [11][12] |

| FT-IR | Spectra available from various databases. | [2][9][13] |

| Mass Spectrometry | Mass spectrum of the trimethylsilyl derivative is available. | [14] |

Note: While full spectral data for the hydrochloride salt can be found in various databases, representative spectra for the parent compound, sarcosine, are widely available and closely resemble those of the salt form, with expected shifts due to protonation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of sarcosine hydrochloride in the central nervous system is the modulation of glutamatergic neurotransmission via the NMDA receptor. This is achieved predominantly through the inhibition of the glycine transporter 1 (GlyT1).[4][5]

GlyT1 Inhibition: GlyT1 is a presynaptic and glial transporter responsible for the reuptake of glycine from the synaptic cleft.[15][16][17] By competitively inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.[5][17]

NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the activation of NMDA receptors.[15][16] The increased synaptic glycine levels resulting from GlyT1 inhibition lead to enhanced activation of NMDA receptors in the presence of the primary agonist, glutamate.[4][5] There is also evidence to suggest that sarcosine can act as a direct co-agonist at the glycine binding site of the NMDA receptor.[4][17][18]

Below is a diagram illustrating the signaling pathway modulated by 2-(methylamino)acetic acid hydrochloride.

Caption: Signaling pathway of 2-(methylamino)acetic acid hydrochloride.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of 2-(methylamino)acetic acid hydrochloride.

5.1. Glycine Transporter 1 (GlyT1) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds on GlyT1.

-

Principle: The assay measures the uptake of a radiolabeled substrate, typically [³H]glycine, into cells expressing GlyT1. The reduction in radiolabel uptake in the presence of a test compound compared to a control is indicative of GlyT1 inhibition.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1 transporter are commonly used.

-

Methodology:

-

Cells are cultured in appropriate multi-well plates.

-

The cells are washed and incubated with a buffer solution.

-

The test compound (e.g., sarcosine hydrochloride) at various concentrations is added to the wells.

-

Radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific glycine uptake (IC₅₀) is calculated.

-

5.2. In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Principle: A microdialysis probe is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

-

Methodology:

-

A microdialysis guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with aCSF at a low flow rate.

-

Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., sarcosine hydrochloride).

-

The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.

-

The change in extracellular glycine concentration following drug administration is then determined.

-

Applications in Drug Development

The ability of 2-(methylamino)acetic acid hydrochloride to enhance NMDA receptor function has made it a compound of interest for the treatment of several central nervous system disorders.

6.1. Schizophrenia

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[5][6][19] As a GlyT1 inhibitor, sarcosine hydrochloride has been investigated as an adjunctive therapy to antipsychotic medications.[6][19] Clinical studies have suggested its potential to ameliorate these difficult-to-treat symptoms.[6][19]

6.2. Major Depressive Disorder (MDD)

Dysregulation of the glutamatergic system is also believed to play a role in the pathophysiology of MDD. The enhancement of NMDA receptor signaling through GlyT1 inhibition is a potential therapeutic strategy.

6.3. Other Neurological Disorders

The role of sarcosine hydrochloride is also being explored in other conditions where NMDA receptor function is compromised, such as in certain neurodegenerative diseases and in the management of chronic pain.[3][20]

Conclusion

2-(Methylamino)acetic acid hydrochloride is a well-characterized compound with a clear mechanism of action involving the modulation of the glutamatergic system. Its ability to inhibit GlyT1 and subsequently enhance NMDA receptor function provides a strong rationale for its investigation in a variety of CNS disorders. The availability of established experimental protocols to assess its activity further supports its potential in drug discovery and development programs. This technical guide provides a foundational understanding for researchers and scientists working with this promising therapeutic agent.

References

- 1. Sarcosine(107-97-1) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine, N-methyl-, hydrochloride (1:1) | C3H8ClNO2 | CID 69483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SARCOSINE HYDROCHLORIDE(637-96-7) 1H NMR spectrum [chemicalbook.com]

- 11. Sarcosine(107-97-1) 13C NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Sarcosine, 2TMS derivative [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ichgcp.net [ichgcp.net]

- 20. Prefrontal cortex and spinal cord mediated anti-neuropathy and analgesia induced by Sarcosine, a glycine-T1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

sarcosine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for sarcosine hydrochloride. The information is intended to support research and development efforts in pharmaceuticals and related scientific fields.

Chemical Properties and Structure

Sarcosine hydrochloride, also known as N-methylglycine hydrochloride, is the hydrochloride salt of sarcosine, a naturally occurring amino acid derivative.[1] It serves as an intermediate in the metabolism of choline and is involved in various biological processes.[1]

Physicochemical Properties

Sarcosine hydrochloride is a white crystalline solid.[1] It is soluble in water and hygroscopic in nature. Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO₂ | [2] |

| Molecular Weight | 125.55 g/mol | [2][3] |

| Melting Point | 173-175 °C | [2][4] |

| Density | 1.48 g/cm³ | [2][4] |

| Solubility | Soluble in water. | [4] |

| CAS Number | 637-96-7 | [4] |

Chemical Structure

Sarcosine hydrochloride is the salt formed from the reaction of sarcosine (N-methylglycine) with hydrochloric acid. The structure consists of a protonated secondary amine and a carboxylic acid group.

Caption: Chemical structure of sarcosine hydrochloride.

Experimental Protocols

This section details methodologies for the synthesis and characterization of sarcosine hydrochloride.

Synthesis of Sarcosine Hydrochloride

A common method for the synthesis of sarcosine hydrochloride involves the reaction of chloroacetic acid with methylamine, followed by acidification.

Protocol:

-

Dissolve chloroacetic acid (100 mmol) in distilled water (30 ml).

-

Slowly add sodium bicarbonate (100 mmol) to the solution with continuous stirring.

-

Add a solution of methylamine (100 mmol) in distilled water (5 ml) dropwise to the mixture with constant stirring.

-

After 30 minutes, add another portion of sodium bicarbonate (100 mmol) and continue stirring.

-

Acidify the resulting solution to pH 2 with hydrochloric acid (HCl).

-

Slowly evaporate the solution at 35°C until crystals begin to form.

-

Allow the solution to stand for 24 hours to facilitate crystallization.

-

Collect the crystals by filtration.

-

For recrystallization, dissolve the filtered crystals in a minimum amount of distilled water, acidify to pH 2, and repeat the slow evaporation process.

-

Filter the pure crystals and dry them in a vacuum oven at 35°C.

Characterization Protocols

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of sarcosine hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).

-

Procedure: Acquire the ¹H NMR spectrum. The expected signals for sarcosine are a singlet for the N-methyl protons and a singlet for the methylene protons.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a concentrated solution of sarcosine hydrochloride in a deuterated solvent like D₂O.

-

Instrumentation: An NMR spectrometer with a carbon probe.

-

Procedure: Acquire the ¹³C NMR spectrum. Expected signals include those for the methyl carbon, the methylene carbon, and the carbonyl carbon.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground sarcosine hydrochloride. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the carboxylic acid (O-H and C=O stretching) and amine (N-H stretching) functional groups are expected.

-

Sample Preparation: Dissolve the sample in a suitable solvent. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

-

Procedure:

-

Introduce the sample into the ion source (e.g., Electron Impact [EI] or Electrospray Ionization [ESI]).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum. The molecular ion peak corresponding to the sarcosine cation is expected.

-

Biological Role and Signaling Pathways

Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] Its role in prostate cancer progression has also been a subject of research.[3]

The metabolic pathways involving sarcosine are crucial for one-carbon metabolism. The following diagram illustrates the key enzymatic reactions in the formation and degradation of sarcosine.

Caption: Metabolic pathways of sarcosine formation and degradation.

References

- 1. Sarcosine(107-97-1) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(methylamino)acetic acid hydrochloride, a compound commonly known as sarcosine hydrochloride. Sarcosine, the N-methyl derivative of glycine, is a naturally occurring amino acid derivative that serves as a crucial intermediate in various biochemical processes and finds applications in pharmaceuticals, cosmetics, and as a biomarker.[1][2][3] This document details the core synthetic methodologies, presents available quantitative data in a structured format, and includes detailed experimental protocols based on established literature.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of sarcosine, which is subsequently converted to its hydrochloride salt, primarily revolves around three well-established methods: the reaction of chloroacetic acid with methylamine, the alkylation of glycine, and the Strecker synthesis. A less common route involving hydroxyacetonitrile is also noted in the literature.

Synthesis from Chloroacetic Acid and Methylamine

This is a classical and widely utilized method for the synthesis of sarcosine.[2] The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by methylamine.[1][4] The resulting sarcosine can then be treated with hydrochloric acid to yield the desired hydrochloride salt.

Reaction Scheme:

ClCH₂COOH + 2CH₃NH₂ → CH₃NHCH₂COOH + CH₃NH₃Cl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

A significant excess of methylamine is often used to act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction, thus driving the reaction to completion and minimizing the formation of byproducts.[4]

Experimental Protocol:

A general procedure for the synthesis of sarcosine hydrochloride from chloroacetic acid and methylamine is as follows:

-

A solution of chloroacetic acid in water is prepared.[5]

-

Sodium bicarbonate is slowly added to the chloroacetic acid solution with continuous stirring.[5]

-

An aqueous solution of methylamine is then added dropwise to the mixture.[5] A patent suggests using a significant molar excess of methylamine to chloroacetic acid, with ratios ranging from 8:1 to 12:1 to suppress side reactions.[6]

-

After the initial reaction, an additional portion of sodium bicarbonate may be added.[5]

-

The reaction is allowed to proceed for a specified duration, with one source suggesting a reaction time of 8-12 hours.[6]

-

The reaction mixture is then acidified with hydrochloric acid to a pH of 2.[5]

-

The solution is slowly evaporated at a controlled temperature (e.g., 35°C) until crystals of sarcosine hydrochloride begin to form.[5]

-

The crystals are left to stand for 24 hours to ensure complete crystallization.[5]

-

The crude product is collected by filtration.

-

Recrystallization can be performed by dissolving the crystals in a minimum amount of distilled water, re-acidifying to pH 2, and allowing for slow evaporation.[5]

-

The purified crystals are then dried in a vacuum oven at 35°C.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Chloroacetic Acid:Methylamine) | 1:8 to 1:12 | [6] |

| Reaction Time | 8-12 hours | [6] |

| Final pH for Crystallization | 2 | [5] |

| Evaporation Temperature | 35°C | [5] |

| Drying Temperature | 35°C (vacuum) | [5] |

Logical Relationship Diagram:

Synthesis via Alkylation of Glycine

Another industrially significant route to sarcosine is the methylation of glycine.[1] This method avoids the use of halogenated starting materials. Common methylating agents include methyl iodide or dimethyl sulfate, and the reaction is typically carried out under alkaline conditions.[1]

Reaction Scheme:

H₂NCH₂COOH + CH₃I (or (CH₃)₂SO₄) + 2NaOH → CH₃NHCH₂COONa + NaI (or Na(CH₃)SO₄) + 2H₂O

CH₃NHCH₂COONa + HCl → CH₃NHCH₂COOH + NaCl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

Experimental Protocol:

A generalized protocol for this synthesis is as follows:

-

Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form sodium glycinate.

-

A methylating agent, such as dimethyl sulfate, is added dropwise to the solution while maintaining a controlled temperature and pH.

-

The reaction mixture is stirred for a period to ensure complete methylation.

-

Upon completion, the solution is acidified with hydrochloric acid to precipitate any unreacted glycine and to convert the sodium sarcosinate to sarcosine.

-

The sarcosine is then isolated, and further treatment with hydrochloric acid followed by crystallization yields sarcosine hydrochloride.

Quantitative Data Summary:

Specific quantitative data for this pathway were not detailed in the provided search results.

Logical Relationship Diagram:

Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde, an amine, and a cyanide source.[7][8][9] For the synthesis of sarcosine, formaldehyde, methylamine, and a cyanide salt (e.g., sodium cyanide) are used. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.[7]

Reaction Scheme:

CH₂O + CH₃NH₂ + NaCN + H₂O → CH₃NHCH₂CN + NaOH

CH₃NHCH₂CN + 2H₂O + HCl → CH₃NHCH₂COOH + NH₄Cl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

Experimental Protocol:

A procedure for the Strecker synthesis of [¹¹C-carbonyl]sarcosine, which can be adapted for non-radiolabeled synthesis, is described as follows:

-

Methylamine hydrochloride and formaldehyde are mixed in an aqueous solution.[10]

-

An aqueous solution of sodium cyanide is added to the mixture, and the reaction is stirred at room temperature for a short period (e.g., 5 minutes) to form the aminonitrile intermediate.[10]

-

A strong base, such as 10 M sodium hydroxide, is then added, and the mixture is heated (e.g., to 60°C for 5 minutes) to facilitate the hydrolysis of the nitrile group to a carboxylate.[10]

-

The crude reaction mixture is cooled and then purified, for example, by semi-preparative HPLC.[10]

-

The collected fraction containing sarcosine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by crystallization.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reaction Temperature (Aminonitrile formation) | Room Temperature | [10] |

| Reaction Time (Aminonitrile formation) | 5 minutes | [10] |

| Hydrolysis Temperature | 60°C | [10] |

| Hydrolysis Time | 5 minutes | [10] |

| Hydrolysis Reagent | 10 M NaOH | [10] |

Experimental Workflow Diagram:

Concluding Remarks

The synthesis of 2-(methylamino)acetic acid hydrochloride can be achieved through several viable pathways, with the reaction between chloroacetic acid and methylamine being one of the most historically and industrially prominent methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and considerations regarding the handling of toxic reagents like cyanide in the Strecker synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to select and optimize a suitable method for their specific needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GB775738A - Process for the preparation of sarcosine - Google Patents [patents.google.com]

- 5. SARCOSINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN1097578C - Production process of high-purity creatine and its monohydrate - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Sarcosine Hydrochloride in Metabolism: A Technical Guide for Researchers

Abstract: Sarcosine (N-methylglycine), often studied in its stable hydrochloride salt form, is a pivotal intermediate in one-carbon metabolism. While historically viewed as a simple byproduct of glycine and choline degradation, recent research has illuminated its significant role in various physiological and pathological processes, most notably in the progression of prostate cancer. This technical guide provides an in-depth review of the metabolic pathways involving sarcosine, its function as an oncometabolite, and its interaction with key cellular signaling networks. We present a summary of quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling functions to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Sarcosine and its Metabolic Context

Sarcosine, or N-methylglycine, is an N-methylated amino acid derivative naturally found in muscles and other tissues.[1] It serves as a key intermediate in the metabolism of choline and the synthesis and degradation of glycine.[1] In research and experimental settings, sarcosine is frequently used as sarcosine hydrochloride (C₃H₇NO₂•HCl), a salt form that enhances its stability and solubility for use in aqueous solutions.[2][3] The biological effects observed are attributable to the sarcosine molecule itself.

Sarcosine metabolism is intrinsically linked to the crucial cellular process of one-carbon metabolism . This network of folate- and methionine-dependent pathways is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, lipids, and for the methylation of DNA, RNA, and proteins.[4] Sarcosine participates in this network by receiving a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, and by contributing to the one-carbon pool upon its degradation.[5][6] Dysregulation of sarcosine metabolism can, therefore, have far-reaching consequences on cellular homeostasis and has been implicated in several disease states, including cancer.[7]

The Core Metabolic Pathway of Sarcosine

Sarcosine sits at a crossroads of amino acid and choline metabolism, primarily regulated by two key mitochondrial enzymes: Glycine N-methyltransferase (GNMT) and Sarcosine Dehydrogenase (SARDH).[7][8]

-

Synthesis of Sarcosine: Sarcosine is synthesized from glycine through the catalytic action of Glycine N-methyltransferase (GNMT) .[5][9] This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to glycine, producing sarcosine and S-adenosylhomocysteine (SAH).[10][11] GNMT plays a critical role in regulating the cellular SAM/SAH ratio, which is a key indicator of the cell's methylation capacity.[5][12]

-

Degradation of Sarcosine: The degradation of sarcosine is catalyzed by the mitochondrial flavoprotein Sarcosine Dehydrogenase (SARDH) .[8][13] SARDH carries out an oxidative demethylation of sarcosine, converting it back to glycine.[14][15] This reaction also produces formaldehyde, which can be further processed.[8] In the presence of tetrahydrofolate (THF), the formaldehyde can be captured to form 5,10-methylenetetrahydrofolate, directly feeding into the one-carbon pool.[8] This process links sarcosine degradation to the respiratory chain via an electron-transferring flavoprotein (ETF).[8][13]

Another enzyme, Dimethylglycine Dehydrogenase (DMGDH), also contributes to sarcosine levels by converting dimethylglycine (a product of choline metabolism) into sarcosine.[4][8]

References

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GNMT - Wikipedia [en.wikipedia.org]

- 6. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Glycine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. Structure, function and physiological role of glycine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. The complex role of glycine N-methyltransferase in metabolism-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sarcosine dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 14. SARDH sarcosine dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(methylamino)acetic acid hydrochloride (Sarcosine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(methylamino)acetic acid hydrochloride, commonly known as sarcosine hydrochloride, is an N-methyl derivative of the amino acid glycine. It has emerged as a significant molecule of interest in neuropsychopharmacology, particularly in the context of disorders involving glutamatergic dysfunction, such as schizophrenia. This technical guide elucidates the multifaceted mechanism of action of sarcosine, focusing on its dual role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of sarcosine, intended to serve as a resource for researchers and professionals in drug development.

Introduction

Sarcosine is an endogenous amino acid that plays a role in various metabolic pathways. Its hydrochloride salt form enhances its stability and solubility for research and clinical applications. The therapeutic potential of sarcosine stems from its ability to modulate the glutamatergic system, specifically by enhancing the function of the NMDA receptor.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to the negative and cognitive symptoms of the disorder.[2][3][4][5][6][7][8][9] Sarcosine's mechanism of action offers a targeted approach to ameliorate this hypofunction.

Core Mechanism of Action

The primary mechanism of action of sarcosine is twofold, converging on the potentiation of NMDA receptor activity.

Inhibition of Glycine Transporter 1 (GlyT1)

Sarcosine is a competitive inhibitor of the glycine transporter type 1 (GlyT1).[1][10][11][12] GlyT1 is a sodium- and chloride-dependent transporter located on glial cells and presynaptic terminals, responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the vicinity of the synapse.[3][10] This elevated glycine level enhances the activation of NMDA receptors, as glycine is an essential co-agonist for their function.

Co-agonist at the NMDA Receptor Glycine Site

In addition to its indirect effect via GlyT1 inhibition, sarcosine can also act as a direct co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][10][11][12][13][14] This direct binding further contributes to the potentiation of NMDA receptor-mediated neurotransmission.

Signaling Pathways

The dual mechanism of sarcosine ultimately enhances NMDA receptor-mediated signaling. The binding of glutamate and a co-agonist (glycine or sarcosine) to the NMDA receptor leads to the opening of its ion channel, allowing for the influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of sarcosine with its primary targets.

| Parameter | Value | Target | Reference |

| EC50 | 26 ± 3 µM | NMDA Receptor Co-agonist Activity | [9] |

| EC50 | 3.2 ± 0.7 mM | Glycine Receptor Agonist Activity | [2] |

| IC50 (Strychnine) | 17 ± 3 nM | Inhibition of Sarcosine-induced Glycine Receptor Currents | [2] |

| Table 1: In Vitro Pharmacological Data for Sarcosine |

| Parameter | Value | Species | Reference |

| Tmax | ~1.5 - 2.5 hours | Human | [7][9][15] |

| t½ | ~1 hour | Human | [7][9][15] |

| Table 2: Human Pharmacokinetic Parameters of Sarcosine |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sarcosine's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is adapted from studies determining the co-agonist activity of sarcosine at the NMDA receptor.[9]

Objective: To measure the dose-dependent effect of sarcosine on NMDA receptor-mediated currents.

Workflow:

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 mouse embryos. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27 and L-glutamine.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in vitro.

-

The external solution contains (in mM): 150 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Strychnine (1 µM) is included to block glycine receptors.

-

The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Neurons are voltage-clamped at -60 mV.

-

-

Drug Application: NMDA (100 µM) is applied in the presence of varying concentrations of sarcosine (e.g., 0.1 µM to 1 mM). Solutions are rapidly perfused over the recorded neuron.

-

Data Acquisition and Analysis: NMDA receptor-mediated currents are recorded and measured. Peak current amplitudes at each sarcosine concentration are normalized to the maximal response and fitted to a Hill equation to determine the EC50 value.

In Vivo Two-Photon Calcium Imaging in a Mouse Model of NMDA Receptor Hypofunction

This protocol is based on studies investigating the effect of sarcosine on neuronal activity in a mouse model of schizophrenia.[7][13][16]

Objective: To assess the ability of sarcosine to rescue aberrant neuronal activity in the hippocampus of mice with NMDA receptor hypofunction.

Workflow:

References

- 1. forum.schizophrenia.com [forum.schizophrenia.com]

- 2. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. mdpi.com [mdpi.com]

- 5. Supplementation of Antipsychotic Treatment with the Amino Acid Sarcosine Influences Proton Magnetic Resonance Spectroscopy Parameters in Left Frontal White Matter in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jneurosci.org [jneurosci.org]

- 12. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. selleckchem.com [selleckchem.com]

- 16. mdpi.com [mdpi.com]

The Discovery and History of Sarcosine Hydrochloride: A Technical Guide

Introduction

Sarcosine hydrochloride, the hydrochloride salt of N-methylglycine, has a history deeply rooted in the foundational period of organic chemistry. Initially identified as a natural product, its synthesis and characterization were pivotal in understanding amino acid chemistry. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to sarcosine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Synthesis

Sarcosine was first isolated and named in 1847 by the renowned German chemist Justus von Liebig.[1] He identified it as a hydrolysis product of creatine, a compound found in meat extract.[1] The name "sarcosine" is derived from the Greek word "sarx," meaning flesh, reflecting its biological origin.

The first synthesis of sarcosine was achieved in 1862 by Jacob Volhard, working in the laboratory of Hermann Kolbe.[1] Volhard's synthesis, which also served to confirm the structure of sarcosine as N-methylglycine, involved the reaction of methylamine with monochloroacetic acid.[1] While historical records do not pinpoint a specific "discovery" of sarcosine hydrochloride as a separate event, its formation is an inherent part of the classical synthesis of sarcosine, particularly during the acidification and isolation steps. It is highly probable that the hydrochloride salt was the form in which sarcosine was first isolated and characterized in a pure, crystalline state.

Physicochemical Properties

Sarcosine hydrochloride is a white, crystalline solid that is soluble in water.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈ClNO₂ | [3] |

| Molecular Weight | 125.55 g/mol | [3] |

| Melting Point | 173-175 °C | [2] |

| Solubility | Soluble in water | [2] |

| pKa₁ (Carboxylic Acid) | ~2.21-2.23 | [3][4] |

| pKa₂ (Amine) | ~10.01 | [3] |

Experimental Protocols

Synthesis of Sarcosine Hydrochloride

The following protocol is a representative method for the synthesis of sarcosine hydrochloride, based on the principles of early and modern synthetic procedures.

Materials:

-

Chloroacetic acid

-

Methylamine (aqueous solution)

-

Sodium bicarbonate

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve chloroacetic acid in distilled water.

-

Separately, prepare an aqueous solution of methylamine.

-

Slowly add the methylamine solution to the chloroacetic acid solution while stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

After the initial reaction, add sodium bicarbonate to neutralize the newly formed hydrochloric acid and to act as a buffer.

-

Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.

-

After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the nitrogen atom of sarcosine, forming sarcosine hydrochloride.

-

Concentrate the acidified solution by evaporation under reduced pressure to induce crystallization.

-

Collect the crystalline sarcosine hydrochloride by filtration.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure sarcosine hydrochloride crystals.

-

Dry the purified crystals under vacuum.

Experimental Workflow: Synthesis of Sarcosine Hydrochloride

Caption: Workflow for the synthesis of sarcosine hydrochloride.

Biological Significance and Signaling Pathways

Sarcosine is a naturally occurring amino acid derivative that plays a role as an intermediate in the metabolism of choline and glycine.[1] In recent years, sarcosine has gained significant attention in the field of neuroscience due to its activity as a glycine transporter 1 (GlyT1) inhibitor and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This dual mechanism of action has made it a compound of interest for the treatment of schizophrenia, a disorder associated with NMDA receptor hypofunction.[7][8]

By inhibiting GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft.[9] Glycine acts as a mandatory co-agonist at the NMDA receptor; therefore, elevated glycine levels enhance NMDA receptor activation by glutamate.[10] This potentiation of NMDA receptor signaling is thought to alleviate some of the negative and cognitive symptoms of schizophrenia.[11]

Signaling Pathway of Sarcosine in the Glutamatergic Synapse

Caption: Sarcosine's dual action on the glutamatergic synapse.

Conclusion

From its initial discovery in the mid-19th century to its current investigation as a potential therapeutic agent, sarcosine hydrochloride has remained a compound of significant scientific interest. Its straightforward synthesis and well-characterized physicochemical properties have made it a valuable tool in various research fields. The elucidation of its role in modulating NMDA receptor activity through GlyT1 inhibition has opened new avenues for the development of treatments for complex neurological disorders. This technical guide provides a comprehensive overview of the foundational knowledge surrounding sarcosine hydrochloride, serving as a valuable resource for professionals in chemical and pharmaceutical research.

References

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Sarcosine [drugfuture.com]

- 4. Sarcosine | 107-97-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caringsunshine.com [caringsunshine.com]

- 9. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 10. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Natural Sources of 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)acetic acid, commonly known as sarcosine, is a naturally occurring N-methyl derivative of the amino acid glycine. It is found in a variety of biological materials, playing a role as an intermediate in key metabolic pathways. In recent years, sarcosine has garnered significant attention from the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders, due to its function as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This technical guide provides a comprehensive overview of the natural sources of sarcosine, details on its biosynthesis and metabolic pathways, and a summary of its role in physiological signaling. Furthermore, this guide presents quantitative data on sarcosine concentrations in various natural sources, detailed experimental protocols for its extraction and quantification, and visual diagrams of its metabolic and signaling pathways to support further research and development.

Natural Occurrence of 2-(Methylamino)acetic Acid (Sarcosine)

2-(methylamino)acetic acid, in its zwitterionic form as sarcosine, is ubiquitous in nature, found in a wide array of microorganisms, plants, and animals. The hydrochloride salt is the form in which this compound is often prepared for stability and use in research and pharmaceutical applications.

Animal Sources

Sarcosine is endogenously produced in animals, including humans, where it serves as a metabolic intermediate.[1] It is particularly abundant in muscle tissues.[2] Dietary sources of sarcosine from animals include:

-

Meats: Various types of meat, such as turkey and ham, are known to contain sarcosine.[2]

-

Egg Yolks: Egg yolks are frequently cited as a significant dietary source of sarcosine.[2]

Plant Sources

While generally found in lower concentrations compared to animal tissues, sarcosine is also present in the plant kingdom. Notable plant-based sources include:

-

Legumes: A variety of legumes are reported to contain sarcosine.[2]

-

Nuts: Nuts are another plant-based source of this amino acid derivative.[2]

Other Natural Sources

Sarcosine is also a common metabolite in soil, where it can be utilized by various microorganisms.

Quantitative Data on Sarcosine in Natural Sources

While the presence of sarcosine in various foodstuffs is well-documented, precise quantitative data in a standardized format is not extensively available in publicly accessible databases. The following table summarizes the available quantitative information on sarcosine concentrations in biological samples.

| Biological Matrix | Species | Concentration | Notes |

| Blood Serum | Human | 1.4 ± 0.6 µM | Concentration in normal human subjects.[1] |

| Urine | Human | 1.43 ± 1.31 µM | Concentration in healthy subjects. |

| Urine | Human | 12.70 ± 3.29 µM | Concentration in prostate cancer patients.[3] |

Further research is required to establish a comprehensive database of sarcosine concentrations in various food matrices.

Biosynthesis and Metabolism of Sarcosine

Sarcosine plays a central role in one-carbon metabolism, being intricately linked to the methionine and glycine pathways.

Biosynthesis of Sarcosine

The primary pathway for sarcosine biosynthesis in animals is the methylation of glycine. This reaction is catalyzed by the enzyme glycine N-methyltransferase (GNMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to glycine, forming sarcosine and S-adenosyl-L-homocysteine (SAH).

Metabolism of Sarcosine

Sarcosine is metabolized back to glycine through an oxidative demethylation reaction. This is catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SARDH) , which is a flavoprotein that transfers the methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate.

Role in Signaling Pathways

Sarcosine's therapeutic potential primarily stems from its ability to modulate glutamatergic neurotransmission through the N-methyl-D-aspartate (NMDA) receptor system. It achieves this through a dual mechanism of action.

Inhibition of Glycine Transporter 1 (GlyT1)

Sarcosine is a competitive inhibitor of the glycine transporter 1 (GlyT1).[4] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to NMDA receptors. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, which then acts as a co-agonist at the NMDA receptor.[5][6]

Direct Co-agonist Activity at the NMDA Receptor

In addition to its role as a GlyT1 inhibitor, sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA receptor.[7][8] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Sarcosine can fulfill the role of the co-agonist, directly potentiating NMDA receptor function.[9]

Experimental Protocols

The accurate quantification of sarcosine from natural sources is crucial for research and quality control. The following sections outline common methodologies.

Sample Preparation from Meat Tissues

A general protocol for the extraction of small molecules like sarcosine from meat samples involves homogenization, protein precipitation, and clarification.

-

Homogenization: Weigh a representative sample of the meat tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a blender or homogenizer.

-

Protein Precipitation: Add a cold protein precipitating agent, such as acetonitrile or methanol, to the homogenate. Vortex thoroughly to ensure complete mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted small molecules, including sarcosine.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of sarcosine in complex biological matrices.[10][11]

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often preferred to achieve good retention and separation of the polar sarcosine molecule from its isomers.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for sarcosine and a stable isotope-labeled internal standard are monitored.

-

Enzymatic Assay

Commercially available sarcosine assay kits provide a colorimetric or fluorometric method for quantification.[12] These assays are based on the enzymatic oxidation of sarcosine by sarcosine oxidase.

-

Principle: Sarcosine oxidase catalyzes the oxidation of sarcosine, producing glycine, formaldehyde, and hydrogen peroxide (H₂O₂).

-

Detection: The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase to produce a colored or fluorescent product.

-

Quantification: The intensity of the color or fluorescence is directly proportional to the sarcosine concentration and can be measured using a microplate reader.

Conclusion

2-(Methylamino)acetic acid (sarcosine) is a naturally occurring compound with significant implications for human health and disease. Its presence in common dietary sources and its role as a modulator of the glutamatergic system highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the natural sources, metabolism, and signaling pathways of sarcosine. The outlined experimental protocols offer a starting point for researchers to accurately quantify this important molecule in various biological matrices. Further research is warranted to expand the quantitative database of sarcosine in foodstuffs and to fully elucidate its physiological and pharmacological effects.

References

- 1. ovosbrasil.com.br [ovosbrasil.com.br]

- 2. Sarcosine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | ON or OFF?: Modulating the N-Methyl-D-Aspartate Receptor in Major Depression [frontiersin.org]

- 10. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Sarcosine Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Synthesis, Analysis, and Biological Role of Sarcosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine hydrochloride, the hydrochloride salt of N-methylglycine, is a compound of significant interest in various scientific disciplines, including neuroscience, drug development, and analytical chemistry. This technical guide provides a comprehensive overview of sarcosine hydrochloride, focusing on its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its critical role in glutamatergic neurotransmission. This document is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of this multifaceted molecule.

Core Properties of Sarcosine Hydrochloride

Sarcosine hydrochloride is a white crystalline solid readily soluble in water. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 637-96-7 | N/A |

| Molecular Formula | C₃H₈ClNO₂ | N/A |

| Molecular Weight | 125.55 g/mol | N/A |

| Melting Point | 173-175 °C | N/A |

| Boiling Point | 195.1°C at 760 mmHg | N/A |

| Solubility | Soluble in water | N/A |

| Appearance | White crystalline solid | N/A |

Synthesis of Sarcosine Hydrochloride

A common and effective method for the synthesis of sarcosine hydrochloride involves the reaction of chloroacetic acid with methylamine, followed by acidification.

Experimental Protocol

This protocol is a general procedure for the preparation of sarcosine hydrochloride.

Materials:

-

Chloroacetic acid

-

Methylamine (40% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

pH meter or pH indicator strips

-

Rotary evaporator or a setup for slow evaporation

-

Vacuum oven

Procedure:

-

Neutralization of Chloroacetic Acid: In a beaker, dissolve 9.45 g (100 mmol) of chloroacetic acid in 30 ml of distilled water. While stirring continuously, slowly add 8.41 g (100 mmol) of sodium bicarbonate.

-

Reaction with Methylamine: To the resulting solution, add 157 parts of a 40% aqueous solution of methylamine dropwise with constant stirring.

-

Second Bicarbonate Addition: After half an hour, add another 8.41 g (100 mmol) of sodium bicarbonate and continue stirring.

-

Acidification: Acidify the solution to a pH of 2 using hydrochloric acid.

-

Crystallization: Slowly evaporate the solution at 35°C until crystals begin to form. Allow the solution to stand for 24 hours to facilitate complete crystallization.

-

Purification (Recrystallization):

-

Filter the crystals from the solution.

-

Dissolve the collected crystals in a minimum amount of distilled water.

-

Re-acidify the solution to pH 2 with hydrochloric acid.

-

Slowly evaporate the solvent to induce recrystallization.

-

-

Drying: Filter the pure crystals and dry them in a vacuum oven at 35°C.

Analytical Methodologies

Accurate quantification of sarcosine is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

This section outlines a method for the analysis of sarcosine using HPLC with fluorescence detection after derivatization.

Instrumentation:

-

HPLC system with a fluorescence detector

-

Hexyl-phenyl column

Reagents:

-

Sodium acetate buffer (pH 3.8; 50 mM)

-

Tetrahydrofuran

-

Levofloxacin as a derivatizing agent

Procedure:

-

Sample Preparation and Derivatization: A detailed derivatization procedure using levofloxacin would be required to yield a fluorescent product.

-

Chromatographic Conditions:

-

Mobile Phase: Gradient elution using sodium acetate buffer (pH 3.8; 50 mM) and tetrahydrofuran.

-

Column: Hexyl-phenyl column.

-

Detection: Fluorescence detection at an appropriate excitation and emission wavelength for the levofloxacin-sarcosine derivative.

-

-

Quantification: The concentration of sarcosine in the sample is determined by comparing its peak area to a standard curve of known sarcosine concentrations. This method has been shown to have a determination range of 44.5–1780.0 ng/mL in water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylamino)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(methylamino)acetic acid hydrochloride (also known as sarcosine hydrochloride). Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information on the parent compound, sarcosine, and provides a scientific rationale for the expected properties of its hydrochloride form. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the evaluation of these critical physicochemical properties.

Introduction

2-(Methylamino)acetic acid, or sarcosine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline and glycine.[1] Its hydrochloride salt, 2-(methylamino)acetic acid hydrochloride, is a common form used in research and development due to its improved handling and solubility characteristics. A thorough understanding of its solubility and stability is paramount for its application in various scientific and pharmaceutical contexts, including formulation development, analytical method development, and assessing its overall suitability for use.

This guide summarizes the available physical and chemical properties, presents solubility and stability data, and provides detailed experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(methylamino)acetic acid hydrochloride and its parent compound, sarcosine, is presented in Table 1.

Table 1: Physicochemical Properties

| Property | 2-(Methylamino)acetic Acid Hydrochloride | Sarcosine (Free Amino Acid) |

| Synonyms | Sarcosine hydrochloride, N-Methylglycine hydrochloride | N-Methylglycine, (Methylamino)acetic acid |

| CAS Number | 637-96-7[2] | 107-97-1[3] |

| Molecular Formula | C₃H₈ClNO₂[2] | C₃H₇NO₂[3] |

| Molecular Weight | 125.55 g/mol [2] | 89.09 g/mol [3] |

| Appearance | White to off-white solid[4] | White solid[3] |

| Melting Point | 173-175 °C[5] | 208-212 °C (decomposes)[6] |

| pKa | Not explicitly found | 2.36 (carboxyl group)[3] |

| pKb | Not explicitly found | 11.64 (amino group)[3] |

Solubility Profile

3.1. Aqueous Solubility

Sarcosine is reported to be highly soluble in water. One source indicates a solubility of 1480 g/L at 20°C[7], while another states its solubility is greater than or equal to 100 mg/mL at approximately 16°C.[8] Given that the hydrochloride salt is designed to improve aqueous solubility, it is expected that 2-(methylamino)acetic acid hydrochloride is also freely soluble in water.

3.2. Organic Solvent Solubility

Information on the solubility of 2-(methylamino)acetic acid hydrochloride in organic solvents is limited. However, data for sarcosine indicates the following:

-

Methanol: Soluble

-

Ethanol: Slightly soluble[7]

-

Ether: Slightly soluble[7]

-

Dimethyl Sulfoxide (DMSO): Sarcosine is described as slightly soluble in DMSO.[9]

It is anticipated that the solubility of the hydrochloride salt in polar organic solvents like methanol and ethanol would be notable, while its solubility in non-polar solvents would be limited.

3.3. Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of 2-(methylamino)acetic acid hydrochloride for their specific applications, the following experimental protocols are recommended.

3.3.1. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

-

Protocol:

-

Add an excess amount of 2-(methylamino)acetic acid hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a low-binding filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or a specific colorimetric assay.[2][4][12][13]

-

The determined concentration represents the thermodynamic solubility at that temperature.

-

3.3.2. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility from a DMSO stock solution.[14][15]

-

Protocol:

-

Prepare a concentrated stock solution of 2-(methylamino)acetic acid hydrochloride in DMSO (e.g., 10-20 mM).

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline) in a microplate well.

-

Mix and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration.

-

Quantify the concentration of the compound remaining in solution using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

Below is a Graphviz diagram illustrating the workflow for a shake-flask solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of 2-(methylamino)acetic acid hydrochloride is a critical parameter for its storage, handling, and use in formulations. Key aspects of its stability include its response to temperature, humidity, light, and pH.

4.1. Storage and Handling

General recommendations for the storage of 2-(methylamino)acetic acid hydrochloride include:

-

Temperature: Store at room temperature or for long-term preservation, between 2°C and 8°C.[16]

-

Moisture: The compound is described as hygroscopic, meaning it can absorb moisture from the air.[17] It should be stored in a tightly sealed container away from moisture.

-

Light: While not considered extremely photosensitive, protection from prolonged exposure to light, especially UV radiation, is advisable.[16]

4.2. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for 2-(methylamino)acetic acid hydrochloride is not widely published, the following sections outline the expected degradation pathways and provide protocols for their investigation.

4.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many molecules in the presence of water, and the rate is often pH-dependent.

-

Expected Behavior: As an amino acid derivative, 2-(methylamino)acetic acid hydrochloride is expected to be relatively stable to hydrolysis under neutral and mildly acidic conditions. Under strongly acidic or basic conditions, degradation may be accelerated.

-

Experimental Protocol:

-

Prepare solutions of 2-(methylamino)acetic acid hydrochloride in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.[18]

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

4.2.2. Oxidative Stability

Oxidation can occur in the presence of oxidizing agents.

-

Expected Behavior: The secondary amine group in 2-(methylamino)acetic acid could be susceptible to oxidation.

-

Experimental Protocol:

-

Prepare a solution of 2-(methylamino)acetic acid hydrochloride in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[18]

-

Incubate the solution at room temperature or a slightly elevated temperature for a set duration.

-

At various time points, analyze the samples by a stability-indicating HPLC method.

-

4.2.3. Photostability

Exposure to light can induce degradation.

-

Expected Behavior: While not highly photosensitive, some degradation upon exposure to UV or visible light is possible.[16]

-

Experimental Protocol:

-

Expose a solution of 2-(methylamino)acetic acid hydrochloride and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Protect a control sample from light.

-

After a defined exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

-

4.2.4. Thermal Stability

Elevated temperatures can cause thermal decomposition.

-

Expected Behavior: The melting point of 173-175°C suggests good thermal stability at typical storage and processing temperatures. A study on the sodium salt of sarcosine indicated degradation at much higher temperatures (125-145°C).

-

Experimental Protocol:

-

Expose solid 2-(methylamino)acetic acid hydrochloride to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

At specified time points, remove samples and dissolve them in a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature and thermal events.[19][20]

-

A general workflow for a forced degradation study is depicted in the following Graphviz diagram.

Caption: General Workflow for Forced Degradation Studies.

4.3. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

-

Expected Behavior: 2-(Methylamino)acetic acid hydrochloride is reported to be hygroscopic.

-

Experimental Protocol (according to European Pharmacopoeia): [21][22]

-

Accurately weigh a sample of 2-(methylamino)acetic acid hydrochloride.

-

Store the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (e.g., 25°C) for 24 hours.

-

After 24 hours, reweigh the sample.

-

Calculate the percentage increase in mass to classify its hygroscopicity (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

-

Signaling Pathways and Logical Relationships

Given that 2-(methylamino)acetic acid is a simple amino acid derivative, it is not typically involved in complex signaling pathways in the same manner as signaling molecules like kinases or hormones. Its primary roles are as a metabolic intermediate and a building block.[1] Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in the context of this guide is the workflow for assessing the compound's properties, which has been visualized in the experimental protocol sections.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-(methylamino)acetic acid hydrochloride. While quantitative data for the hydrochloride salt is limited, the properties of the parent compound, sarcosine, provide valuable insights. The provided experimental protocols offer a robust framework for researchers to generate specific data tailored to their needs. A thorough understanding and experimental determination of these properties are crucial for the successful application of 2-(methylamino)acetic acid hydrochloride in research and development.

References

- 1. mdpi.com [mdpi.com]